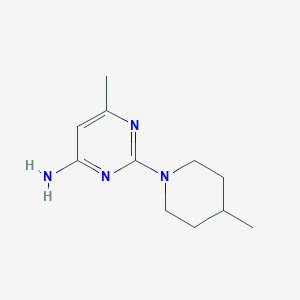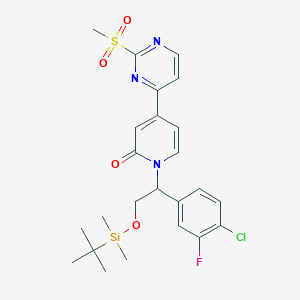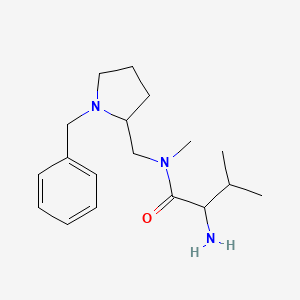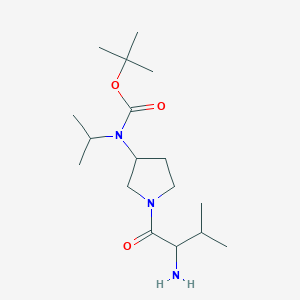![molecular formula C13H20N3NaO5S B14797005 Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate](/img/structure/B14797005.png)
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate is a chemical compound with the molecular formula C13H16N3NaO4SThis compound is widely used for its analgesic, antipyretic, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate involves the reaction of antipyrine with formaldehyde and sodium bisulfite. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization and filtration processes to obtain the final compound in its hydrated form .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different pyrazolidinone derivatives .
Aplicaciones Científicas De Investigación
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Widely used as an analgesic, antipyretic, and anti-inflammatory agent. It is particularly effective in treating pain and fever.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate involves the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-3. This inhibition reduces the synthesis of prostaglandins, which are responsible for pain, inflammation, and fever. The compound also acts on the peripheral nervous system to exert its analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Aminopyrine: Another pyrazolone derivative with analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with similar uses.
Ibuprofen: A widely used analgesic and anti-inflammatory agent
Uniqueness
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate is unique due to its potent analgesic and antipyretic effects, rapid onset of action, and relatively low risk of gastrointestinal side effects compared to other nonsteroidal anti-inflammatory drugs .
Propiedades
Fórmula molecular |
C13H20N3NaO5S |
|---|---|
Peso molecular |
353.37 g/mol |
Nombre IUPAC |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate |
InChI |
InChI=1S/C13H19N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8,10,12H,9H2,1-3H3,(H,18,19,20);;1H2/q;+1;/p-1 |
Clave InChI |
IDBIATWGDLGRDM-UHFFFAOYSA-M |
SMILES canónico |
CC1C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)


![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)

![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)


